

Application Notes and Protocols: Western Blot Analysis of p-EGFR Following DBPR112 Treatment

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Compound of Interest

Compound Name: DBPR112

Cat. No.: B606981

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of Epidermal Growth Factor Receptor (EGFR) phosphorylation at specific tyrosine residues (p-EGFR) in response to treatment with **DBPR112**, a potent furanopyrimidine-based EGFR inhibitor. This document is intended for professionals in the fields of cancer research, cell biology, and drug development.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a key driver in the progression of various cancers, making it a prime target for therapeutic intervention.[2][3] **DBPR112** is a small molecule inhibitor that targets the ATP-binding site of the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[4][5] Western blotting is a fundamental technique to assess the efficacy of inhibitors like **DBPR112** by quantifying the levels of phosphorylated EGFR (p-EGFR).

DBPR112 has demonstrated potent inhibitory activity against both wild-type EGFR and clinically relevant mutant forms, such as the L858R/T790M double mutation found in non-small cell lung cancer (NSCLC).[6][7][8]

Data Presentation

The inhibitory activity of **DBPR112** has been quantified in various cell lines. The following tables summarize the key quantitative data for this compound.

Table 1: **DBPR112** Inhibitory Activity

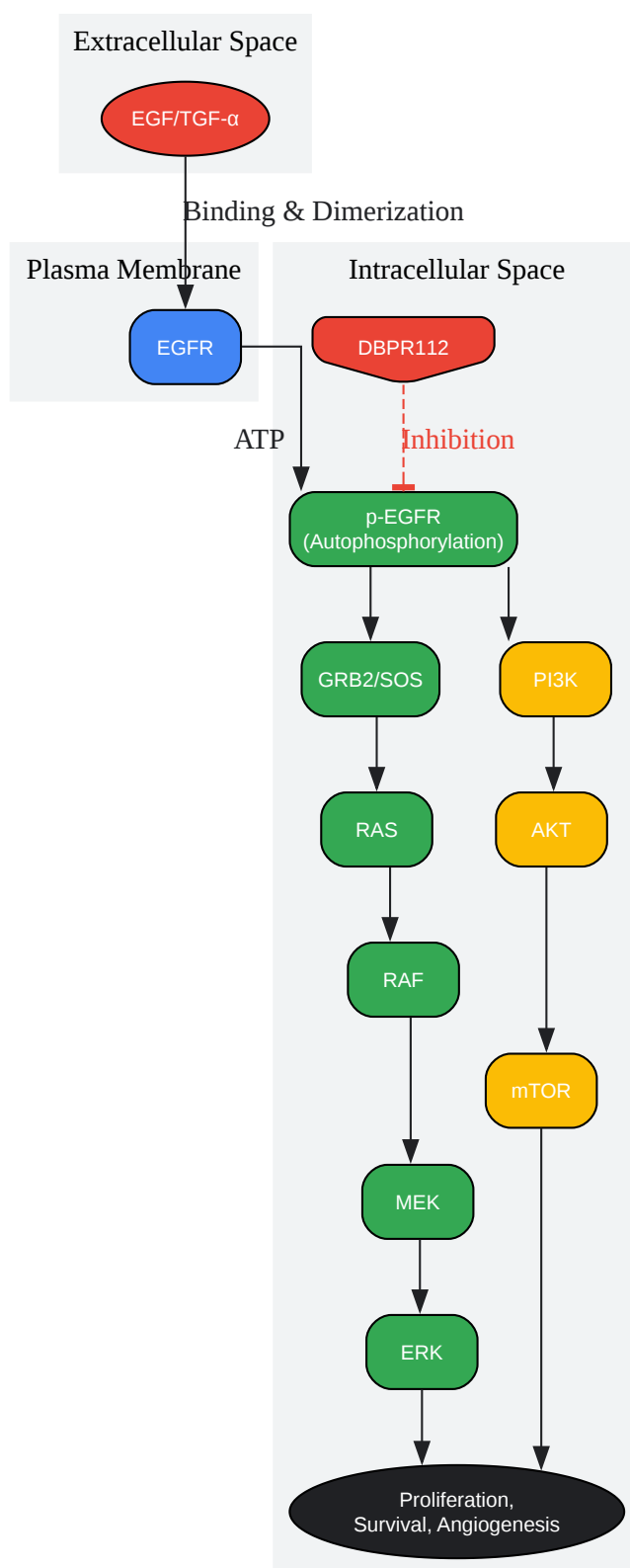
Target	IC50 (nM)
EGFR (Wild-Type)	15[4][5]
EGFR (L858R/T790M)	48[4][5][7]

Table 2: **DBPR112** Cellular Activity

Cell Line	Cancer Type	EGFR Mutation Status	CC50/IC50 (nM)
HCC827	NSCLC	del E746_A750	25[9][7]
H1975	NSCLC	L858R/T790M	620[9]
A431	Epidermoid Carcinoma	Wild-Type (Overexpressed)	1020 (1.02 μ M)[4][9]

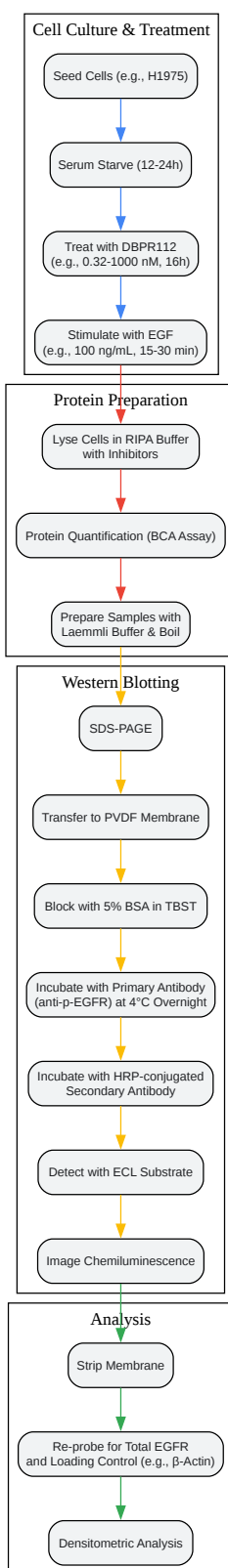
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of **DBPR112** and the experimental procedure for its evaluation, the following diagrams are provided.



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Caption: EGFR Signaling Pathway and Inhibition by **DBPR112**.



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Caption: Experimental Workflow for Western Blot Analysis.

Experimental Protocols

This section details the methodology for treating cancer cells with **DBPR112** and subsequently analyzing the phosphorylation status of EGFR by Western blot.

Materials and Reagents

- Cell Lines: H1975 (NSCLC, L858R/T790M), A431 (Epidermoid Carcinoma, EGFR overexpressed), or other relevant cell lines.
- Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- **DBPR112**: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C or -80°C.
- Epidermal Growth Factor (EGF): Reconstitute to a stock solution of 100 µg/mL.
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Assay: BCA Protein Assay Kit.
- SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 8-10%).
- Transfer Membranes: PVDF or nitrocellulose membranes.
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Primary Antibodies:
 - Rabbit anti-p-EGFR (e.g., Tyr1068 or Tyr1173)
 - Rabbit or Mouse anti-Total EGFR
 - Mouse or Rabbit anti-β-actin or anti-GAPDH (Loading Control)
- Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Protocol

1. Cell Culture and Treatment

- Culture cells in the appropriate medium until they reach 70-80% confluency.
- Serum-starve the cells for 12-24 hours in a serum-free or low-serum medium to reduce basal EGFR phosphorylation.[\[10\]](#)
- **DBPR112** Treatment: Prepare serial dilutions of **DBPR112** in a serum-free or low-serum medium. A suggested concentration range is 0.32 to 1000 nM.[\[11\]](#) Treat cells for a desired duration, for instance, 16 hours.[\[9\]](#)[\[11\]](#)
- EGF Stimulation: To induce EGFR phosphorylation, stimulate the cells with EGF at a final concentration of 100 ng/mL for 15-30 minutes at 37°C.[\[10\]](#)[\[12\]](#)
- Controls:
 - Untreated Control: No treatment.
 - Vehicle Control: Treat with DMSO at the same final concentration as the highest **DBPR112** dose.
 - EGF Only Control: Stimulate with EGF without prior **DBPR112** treatment.

2. Protein Extraction and Quantification

- After treatment, place the culture plates on ice and aspirate the medium.
- Wash the cells twice with ice-cold PBS.
- Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to pre-chilled microfuge tubes.
- Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Carefully transfer the supernatant containing the protein to a new tube.
- Determine the protein concentration of each sample using a BCA protein assay.

3. Western Blotting

- Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes.
- Load 20-30 µg of protein per lane into an SDS-PAGE gel.
- Perform electrophoresis until the dye front reaches the bottom of the gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[\[10\]](#)
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[\[10\]](#)
- Wash the membrane three times with TBST for 10 minutes each.
- Prepare the ECL substrate and incubate with the membrane for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imager.

4. Stripping and Re-probing

- To detect total EGFR and the loading control on the same membrane, the blot can be stripped after imaging for p-EGFR.[\[12\]](#)
- Incubate the membrane with a mild stripping buffer for 15-30 minutes at room temperature.

- Wash the membrane thoroughly and re-block before incubating with the primary antibody for total EGFR.
- Repeat the detection process as described above.
- The membrane can be stripped and re-probed again for a loading control like β -actin or GAPDH to ensure equal protein loading.

5. Data Analysis

- Perform densitometric analysis of the Western blot bands using appropriate software.
- Normalize the p-EGFR signal to the total EGFR signal for each sample.
- Further normalize these values to the loading control to account for any variations in protein loading.
- Compare the normalized p-EGFR levels across the different treatment groups to determine the dose-dependent inhibitory effect of **DBPR112**. A reduction in the p-EGFR/total EGFR ratio in **DBPR112**-treated cells compared to the EGF-stimulated control indicates successful inhibition.

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